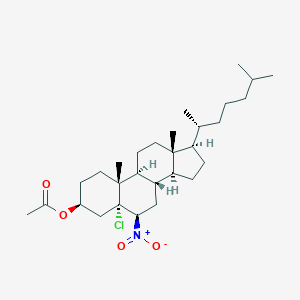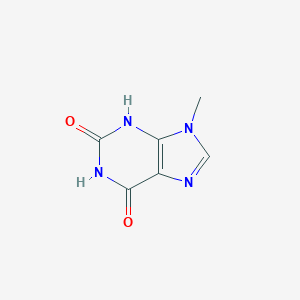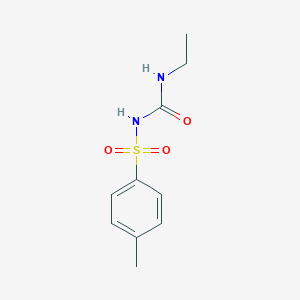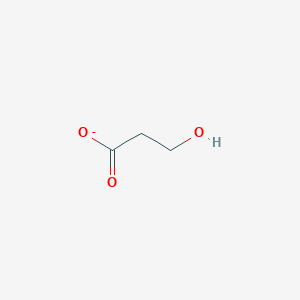
Benzenamine, 4,4'-methylenebis[2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4'-methylenebis[2-methoxy-], commonly known as DMMB, is a chemical compound that belongs to the family of aromatic amines. DMMB is a widely used reagent for the determination of cationic surfactants, proteins, and DNA. It is also used as a pH indicator and as a stain for biological tissues. The aim of
Mechanism of Action
The mechanism of action of DMMB is not well understood. It is believed that DMMB binds to the cationic surfactants, proteins, and DNA through electrostatic interactions. The binding of DMMB to these molecules changes the electronic properties of the dye, resulting in a shift in the absorption and emission spectra.
Biochemical and Physiological Effects:
DMMB has no known biochemical or physiological effects. It is a non-toxic dye that is safe for use in biological assays. However, it should be handled with care, as it can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
DMMB has several advantages for lab experiments. It is a highly sensitive dye that can detect low concentrations of cationic surfactants, proteins, and DNA. It is also a stable dye that can be stored for long periods without degradation. However, DMMB has some limitations. It is not suitable for the detection of anionic surfactants, proteins, and DNA. It is also not suitable for use in acidic conditions, as it can hydrolyze and lose its color.
Future Directions
There are several future directions for the use of DMMB in scientific research. One area of interest is the development of new assays for the detection of cationic surfactants, proteins, and DNA using DMMB. Another area of interest is the modification of DMMB to improve its sensitivity and selectivity for specific molecules. Furthermore, the use of DMMB in the detection of other biomolecules, such as carbohydrates and lipids, is an area of active research.
Synthesis Methods
DMMB can be synthesized by the reaction of 4-nitroaniline and 2-methoxyaniline in the presence of zinc dust and hydrochloric acid. The product obtained is then reduced with sodium dithionite to yield DMMB. The synthesis of DMMB is a straightforward process and can be easily scaled up for industrial applications.
Scientific Research Applications
DMMB has a wide range of applications in scientific research. It is commonly used as a pH indicator in biochemical assays, where it changes color from yellow to blue as the pH increases from acidic to basic. DMMB is also used as a stain for biological tissues, where it selectively stains collagen fibers and other extracellular matrix components. In addition, DMMB is used as a reagent for the determination of cationic surfactants, proteins, and DNA.
properties
CAS RN |
1223-20-7 |
|---|---|
Product Name |
Benzenamine, 4,4'-methylenebis[2-methoxy- |
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(4-amino-3-methoxyphenyl)methyl]-2-methoxyaniline |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
InChI Key |
LKHVCEWNPKEPBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
synonyms |
Methane, bis(4-amino-3-methoxyphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)








